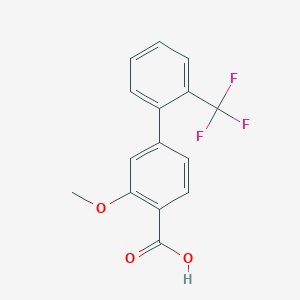

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRSPVDHYAKAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625892 | |

| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237070-10-8 | |

| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for the Chemical Compound and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid, the most logical and common disconnection strategy involves breaking the carbon-carbon bond between the two aromatic rings. This biaryl linkage is a key structural feature, and its formation is typically the central step in the synthesis.

This primary disconnection leads to two key synthons, which can be derived from corresponding chemical reagents:

A 2-methoxy-4-halobenzoic acid derivative (or a related precursor with a suitable leaving group at the 4-position).

A (2-trifluoromethylphenyl)metallic reagent or a (2-trifluoromethylphenyl)boronic acid/ester .

The choice of specific reagents depends on the chosen carbon-carbon bond formation methodology. The carboxyl and methoxy (B1213986) groups on one ring, and the trifluoromethyl group on the other, are generally considered as directing groups or spectator substituents that are carried through the key coupling step.

Carbon-Carbon Bond Formation Methodologies

The creation of the biaryl C-C bond is the cornerstone of the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

The Suzuki-Miyaura coupling is a versatile and highly utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. mdpi.comresearchgate.net For the synthesis of this compound, this would typically involve the reaction of a 4-halo-2-methoxybenzoic acid derivative with (2-trifluoromethylphenyl)boronic acid.

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. mdpi.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Table 1: Key Components in Suzuki-Miyaura Coupling for the Target Synthesis

| Component | Example Reagent | Role |

| Aryl Halide/Triflate | Methyl 4-bromo-2-methoxybenzoate | Electrophile |

| Organoboron Reagent | (2-Trifluoromethylphenyl)boronic acid | Nucleophile (after activation) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, often with water | Medium for the reaction |

Specialized palladium precatalysts have been developed to improve the efficiency of coupling reactions involving challenging substrates, such as unstable heteroaryl or polyfluorophenyl boronic acids, by forming the active catalytic species rapidly under conditions where boronic acid decomposition is minimized. nih.gov

While Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions provide alternative routes for biaryl synthesis.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. For this synthesis, one could employ a 4-halo-2-methoxybenzoic acid derivative and a (2-trifluoromethylphenyl)zinc halide. google.com

Ruthenium-Catalyzed Arylation : Ruthenium catalysts can be used for the direct C-H arylation of benzoic acids with aryl bromides and chlorides. This approach can offer high regioselectivity for the position ortho to the carboxylic acid group. semanticscholar.org While this specific reaction would functionalize the C6 position in the target molecule's scaffold, related remote C-H functionalization strategies using ruthenium have been developed for meta-alkylation, demonstrating the versatility of this metal. researchgate.net

Directed Ortho Metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing group (DG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating an organometallic intermediate that can then react with an electrophile.

The carboxylic acid group itself can act as an effective directing group for ortho-lithiation. acs.org For a substrate like 2-methoxybenzoic acid, treatment with specific lithium amide bases can lead to deprotonation at the C3 or C6 positions, depending on the reagents and conditions used. organic-chemistry.org For instance, using s-BuLi/TMEDA on unprotected 2-methoxybenzoic acid leads to exclusive deprotonation at the position ortho to the carboxylate (C3). organic-chemistry.org This strategy is highly valuable for introducing substituents adjacent to existing functional groups, providing access to highly decorated aromatic building blocks. organic-chemistry.org Iridium-catalyzed ortho-iodination of benzoic acids also leverages the directing ability of the carboxyl group under mild conditions. acs.org

Introduction and Manipulation of Methoxy and Trifluoromethylphenyl Moieties

The correct placement of the methoxy and trifluoromethylphenyl groups is crucial. These are typically introduced either onto the starting materials before the key coupling step or, in some cases, via functionalization of the aromatic core.

The methoxy group is a strong electron-donating group that can influence the reactivity and regioselectivity of further aromatic substitutions. nih.gov Its introduction can be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr) : A common method involves the reaction of a suitably activated aryl halide (e.g., with an electron-withdrawing group ortho or para to the leaving group) with sodium methoxide.

Copper-Catalyzed Methoxylation : Aryl halides can undergo methoxylation using a copper catalyst, such as cuprous halide, in the presence of a suitable ligand and base. This method offers mild reaction conditions and good substrate applicability. google.com

Direct C-H Methoxylation : Recent advances have enabled the direct ortho-C-H methoxylation of aryl halides using palladium/norbornene cooperative catalysis. This strategy allows for the installation of a methoxy group adjacent to a halogen, providing a handle for subsequent cross-coupling reactions. nih.gov

The synthesis of the (2-trifluoromethylphenyl) moiety typically starts from commercially available precursors, such as 2-chlorobenzotrifluoride (B151601) or related compounds, which are then converted into the necessary coupling partner, for example, (2-trifluoromethylphenyl)boronic acid.

Incorporation of Trifluoromethylphenyl Fragments

The introduction of trifluoromethylphenyl moieties into benzoic acid scaffolds is a critical step in the synthesis of this compound and its analogues. This is often achieved through modern cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between aryl partners. Methodologies such as the Suzuki and Negishi couplings are prominent in this field.

For instance, the synthesis of structurally related biaryl compounds, like 2-(4-methylphenyl)benzoic acid, has been accomplished through the palladium-catalyzed cross-coupling of organozinc compounds (p-tolylzinc bromide) with methyl 2-chlorobenzoate. google.com This approach can be adapted for the synthesis of the target molecule by using an appropriately substituted (2-trifluoromethylphenyl)metal reagent and a 4-substituted-2-methoxybenzoic acid derivative. The reaction typically employs a palladium catalyst, such as palladium chloride, in the presence of a phosphine (B1218219) ligand like triphenylphosphine. google.com

Another relevant synthetic strategy involves the reaction of thiosalicylic acid with p-chloro benzotrifluoride (B45747) to produce 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid, demonstrating a method for forging a connection between a benzoic acid precursor and a trifluoromethylphenyl ring, albeit through a sulfur linkage. google.com While not a direct C-C bond formation, this highlights the variety of methods available for linking these key fragments.

The general approach for constructing the carbon skeleton of this compound would likely involve a reaction sequence starting with a suitably protected and activated 2-methoxy-4-halobenzoic acid derivative, which is then coupled with a 2-trifluoromethylphenyl organometallic reagent.

Table 1: Selected Cross-Coupling Methodologies for Biaryl Synthesis

| Reactant A | Reactant B | Catalyst/Reagents | Product Type | Reference |

| Methyl 2-chlorobenzoate | p-Tolylzinc bromide | PdCl₂, PPh₃, THF | Methyl 2-(p-tolyl)benzoate | google.com |

| 2-Bromobenzonitrile | Arylboronic acid | Palladium catalyst | Arylbenzonitrile | google.com |

| Thiosalicylic acid | p-Chloro benzotrifluoride | Phase transfer catalyst, acid binding agent | 2-((p-Trifluoromethyl)phenylthio)benzoic acid | google.com |

Derivatization and Functional Group Interconversion on the Benzoic Acid Core

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatizations and interconversions, leading to the synthesis of various analogues with potentially modulated properties.

Esterification and Amidation Routes

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. iajpr.com Standard methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For fluorinated aromatic carboxylic acids, heterogeneous catalysts such as the metal-organic framework UiO-66-NH₂ have been used effectively with methanol (B129727) to yield methyl esters. rsc.org This method has been shown to be efficient for various isomers of fluorinated aromatic acids, offering high conversion yields. rsc.org The reaction of benzoic acid with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride also provides the corresponding esters in excellent yields. organic-chemistry.org

Amidation: The synthesis of amides from the benzoic acid core can be achieved through several routes. Direct amidation, while challenging, can be catalyzed by reagents like titanium tetrafluoride (TiF₄) in refluxing toluene, which facilitates the reaction between carboxylic acids and amines. researchgate.net A more common approach involves a two-step process: first, the activation of the carboxylic acid, followed by reaction with an amine. Activating agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are frequently employed. nih.gov For example, 2-methoxybenzamide (B150088) derivatives have been synthesized by first converting substituted benzoic acids to their acyl chlorides with thionyl chloride, followed by condensation with an appropriate amine. nih.gov

Table 2: Representative Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product | Reference |

| Fluorinated Aromatic Carboxylic Acid | Methanol, UiO-66-NH₂ | Methyl Ester | rsc.org |

| Benzoic Acid | Benzylamine, TiF₄, Toluene | N-Benzylbenzamide | researchgate.net |

| Substituted Benzoic Acid | 1) SOCl₂; 2) Amine, TEA, DMF | Substituted Benzamide | nih.gov |

| 4-Amino-2-methoxybenzoic acid | Acyl chlorides, KOH, Acetonitrile (B52724) | 4-Acylamido-2-methoxybenzoic acid | nih.gov |

Functional Group Exchanges Leading to Related Acyl Chlorides, Aldehydes, and Anhydrides

Acyl Chlorides: The conversion of carboxylic acids to acyl chlorides is a key step for synthesizing esters, amides, and other acyl derivatives. organic-chemistry.org Standard reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.orglibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.orglibretexts.org Another mild and efficient method utilizes bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, with a catalytic amount of N,N-dimethylformamide (DMF). jcsp.org.pk

Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more delicate transformation that requires specific reagents to avoid over-reduction to the corresponding alcohol. While direct conversion is challenging, a common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then be reduced under controlled conditions. For example, the Rosenmund reduction can convert an acyl chloride to an aldehyde using hydrogen gas over a poisoned catalyst (e.g., palladium on barium sulfate). Alternatively, specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can reduce acyl chlorides to aldehydes at low temperatures.

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration. A classic laboratory method involves the reaction of a carboxylic acid with acetic anhydride (B1165640). wikipedia.org Alternatively, treating a sodium salt of the carboxylic acid with the corresponding acyl chloride is also an effective route. wikipedia.org More modern procedures utilize reagents like bis-(trichloromethyl) carbonate (BTC) with DMF, where reaction conditions can be tuned to favor the formation of the anhydride over the acyl chloride. jcsp.org.pk Another efficient system for synthesizing symmetrical anhydrides involves using triphenylphosphine/trichloroisocyanuric acid under mild, room temperature conditions. researchgate.net

Table 3: Reagents for Functional Group Interconversion

| Desired Product | Reagent(s) | Byproducts | Reference |

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | libretexts.orglibretexts.org |

| Acyl Chloride | Phosphorus pentachloride (PCl₅) | POCl₃, HCl | chemguide.co.uklibretexts.org |

| Acyl Chloride | Bis-(trichloromethyl) carbonate (BTC), cat. DMF | CO₂, HCl | jcsp.org.pk |

| Anhydride | Acetic Anhydride | Acetic Acid | wikipedia.org |

| Anhydride | Triphenylphosphine/Trichloroisocyanuric acid | Triphenylphosphine oxide, etc. | researchgate.net |

Considerations for Chiral Synthesis in Related Analogues

While this compound is an achiral molecule, the synthesis of chiral analogues is a significant area of interest, particularly for applications in medicinal chemistry where enantiomeric purity can be critical for biological activity and safety. Chirality can be introduced into analogues through several strategies.

One common approach is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts using a chiral resolving agent, such as a chiral amine like α-phenylethylamine. researchgate.net The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by removing the resolving agent.

Another strategy involves asymmetric synthesis, where a chiral center is created stereoselectively. This can be accomplished by using chiral catalysts or chiral auxiliaries during the synthetic sequence. For analogues where a stereocenter might be introduced in a side chain attached to the benzoic acid core, asymmetric hydrogenation or asymmetric alkylation reactions could be employed.

For example, in the synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes, which are structurally distinct but highlight a relevant synthetic challenge, chirality was introduced to create specific (R) and (S) enantiomers to evaluate their biological activity. nih.gov

The enantiomeric purity of the final chiral products is a critical parameter that must be assessed. This is commonly done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). researchgate.net Derivatization with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters or amides can also allow for the determination of enantiomeric purity by standard chromatographic or spectroscopic (e.g., NMR) methods. researchgate.net

Molecular Design, Structure Activity Relationship Sar , and Structural Exploration

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acid Scaffolds

Substituted benzoic acid derivatives are a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities. iomcworld.compreprints.org The inherent versatility of the benzoic acid scaffold allows for systematic modifications, enabling researchers to probe the chemical space and establish robust structure-activity relationships (SAR). iomcworld.com These studies are critical for identifying the structural features essential for biological activity and for designing new chemical entities with improved potency and selectivity. iomcworld.com The exploration of 2,5-substituted benzoic acid scaffolds, for instance, has led to the development of dual inhibitors for anti-apoptotic proteins, highlighting the importance of substituent placement in dictating binding modes and molecular recognition. nih.gov

Influence of Methoxy (B1213986) Group Position on Molecular Recognition and Potency

The position of the methoxy group on the benzoic acid ring is a critical determinant of a molecule's interaction with its biological target and, consequently, its potency. The methoxy group, with its dual electronic nature—electron-donating by resonance and weakly electron-withdrawing by induction—can significantly influence the electronic environment of the pharmacophore. doubtnut.comresearchgate.net

Research on various benzoic acid derivatives has shown that the placement of a methoxy group can either enhance or diminish biological activity. For example, in a study of phenolic acid inhibitors of α-amylase, methoxylation at the 2-position was found to have a negative effect on inhibitory activity. mdpi.com Conversely, the presence of methoxy groups on a phenyl ring can enhance a ligand's binding to its target and improve its physicochemical properties. researchgate.net The specific positioning of the methoxy group can also affect the acidity of the carboxylic acid, which is often a key interaction point with target receptors. For instance, m-methoxybenzoic acid is a weaker acid than p-methoxybenzoic acid due to differences in resonance stabilization of the carboxylate ion. doubtnut.com This modulation of pKa can have profound effects on the strength of ionic interactions within a receptor's binding pocket.

Furthermore, the methoxy group's relatively small size allows it to probe specific pockets within a binding site without introducing significant steric hindrance, a favorable characteristic in drug design. researchgate.net Its ability to participate in hydrogen bonding, either as an acceptor or by influencing the charge distribution of nearby atoms, further underscores its importance in molecular recognition. researchgate.net The strategic placement of methoxy groups can, therefore, be a powerful tool for fine-tuning the potency and selectivity of benzoic acid-based compounds.

Role of the Trifluoromethylphenyl Moiety in Modulating Biological Response and Selectivity

The trifluoromethylphenyl group is a privileged substituent in medicinal chemistry, renowned for its ability to significantly modulate a molecule's biological properties. The trifluoromethyl (CF3) group is a strong electron-withdrawing substituent, which can profoundly alter the electronic character of the phenyl ring to which it is attached. mdpi.com This electronic perturbation can influence protein-ligand interactions, such as hydrogen bonding and electrostatic interactions, thereby enhancing binding affinity. mdpi.com

One of the key advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased stability can lead to improved pharmacokinetic profiles, a crucial aspect of drug development.

Impact of Substituent Patterns on Receptor Binding Affinity and Ligand-Target Interactions

Studies have consistently shown that the specific arrangement of substituents can lead to significant differences in biological activity. For example, in a series of ion pair receptors based on a substituted benzoic acid platform, it was found that meta- and para-substituted receptors exhibited significantly higher binding affinities compared to their ortho-substituted counterpart. nih.gov This was attributed to the formation of an intramolecular hydrogen bond in the ortho-isomer, which hampered its ability to bind the target. nih.gov

Molecular docking studies have further illuminated the importance of substituent patterns, revealing that hydrogen bonding and hydrophobic interactions are often the primary forces driving ligand-target binding. mdpi.com The strategic placement of groups capable of participating in these interactions is therefore a key consideration in the design of potent and selective ligands.

Rational Design Principles for Modulating Molecular Properties and Biological Function

The principles of rational drug design leverage an understanding of SAR to guide the modification of lead compounds, with the goal of enhancing their therapeutic properties. This involves a systematic approach to altering a molecule's structure to improve its potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacement Strategies for Enhanced Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting one functional group or moiety with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. researchgate.netbaranlab.org This approach is often used to address issues such as metabolic instability, toxicity, or poor solubility, while retaining or enhancing the desired biological effect. nih.gov

In the context of benzoic acid derivatives, bioisosteric replacement can be applied to various parts of the molecule. For instance, the carboxylic acid group itself can be replaced with other acidic functional groups to modulate pKa and improve oral bioavailability. The phenyl ring, a common scaffold in drug design, can also be replaced with other aromatic or non-aromatic rings to explore new chemical space and overcome issues associated with the phenyl group, such as metabolic liabilities. nih.gov

A notable example of this strategy is the replacement of a benzoic acid moiety with a cyclohexene (B86901) carboxylic acid in a series of HIV-1 maturation inhibitors, which resulted in exceptional inhibition of both wild-type and mutant viruses. nih.gov This highlights the potential of bioisosteric replacement to not only improve a compound's properties but also to address the challenge of drug resistance.

Steric and Electronic Effects of Substituents on Molecular Interactions

The steric and electronic properties of substituents are fundamental to their influence on molecular interactions. chemrxiv.orgresearchgate.net Steric effects arise from the spatial arrangement of atoms and can significantly impact a molecule's conformation and its ability to fit into a binding site. wikipedia.org Bulky substituents can cause steric hindrance, which may prevent a molecule from adopting the optimal conformation for binding or may lead to unfavorable interactions with the target protein. wikipedia.orgnih.gov Conversely, well-placed steric bulk can be used to enhance selectivity by preventing a molecule from binding to off-target proteins.

Electronic effects, on the other hand, relate to the distribution of charge in a molecule and influence its ability to participate in electrostatic interactions, such as hydrogen bonding and dipole-dipole interactions. chemrxiv.org Electron-donating and electron-withdrawing groups can alter the electron density of the aromatic ring and other functional groups, thereby modulating their reactivity and binding properties. mdpi.com

The interplay between steric and electronic effects is often complex and context-dependent. A substituent that is electronically favorable may be sterically disfavored, and vice versa. Therefore, a key aspect of rational drug design is to achieve a balance between these properties to optimize a molecule's interaction with its target. The use of computational methods, such as molecular mechanics and quantum mechanics, can aid in understanding and predicting the impact of steric and electronic effects on molecular structure and properties. researchgate.net

Conformational Analysis and Molecular Flexibility in Related Ligand Design

The spatial arrangement of a molecule, dictated by its conformational flexibility, is a critical determinant of its interaction with biological targets. For ligands such as 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid, understanding the preferred conformations and the energy barriers between them is fundamental to rational drug design. This analysis provides insights into the bioactive conformation and guides the synthesis of more rigid, potent, and selective analogs.

The trifluoromethyl group is particularly influential due to its bulkiness, which can create steric hindrance and restrict the rotation around the biaryl bond. This restriction can lead to a more defined and stable conformation. Furthermore, the electronic properties of the methoxy and trifluoromethyl groups can influence intramolecular interactions, further stabilizing certain conformations.

In the broader context of benzoic acid derivatives, the orientation of the carboxylic acid group relative to the aromatic ring is another key conformational feature. Studies on various substituted benzoic acids have shown that the carboxyl group is often tilted with respect to the plane of the aromatic ring. For example, in 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° with respect to the aromatic ring. nih.gov This tilting is a result of minimizing steric strain and optimizing electronic interactions. In the crystal structure of many benzoic acid derivatives, molecules often form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. nih.gov

The interplay of these conformational factors—dihedral angle between the rings and the orientation of the carboxyl group—defines the three-dimensional shape of the molecule and its ability to fit into a binding pocket.

Computational methods, such as conformational scans and molecular dynamics simulations, are invaluable tools for exploring the conformational space of ligands like this compound. These studies can predict the low-energy conformations and the energy barriers for interconversion, providing a deeper understanding of the molecule's dynamic behavior. This information, combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, allows for a comprehensive understanding of the molecule's conformational preferences and its implications for biological activity. uky.edunih.gov

The following table summarizes key conformational features observed in related benzoic acid derivatives, which can provide insights into the expected conformation of this compound.

| Compound | Key Substituents | Dihedral Angle (Carboxyl Group vs. Aromatic Ring) | Dimer Formation | Reference |

| 2-(Trifluoromethyl)benzoic acid | 2-CF3 | 16.8° | Yes | nih.gov |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | 2-F, 4-COOCH3 | 20.2° | Yes | nih.gov |

| 3-Methyl-2-(phenylamino)benzoic acids | 3-CH3, 2-NHPh | Twisted, various torsion angles | Yes | uky.edu |

| 3-(Azidomethyl)benzoic acid | 3-CH2N3 | - | Yes | nih.gov |

This data from related structures underscores the importance of substituent effects on the conformation of benzoic acid derivatives. The steric bulk of the 2-trifluoromethylphenyl group in the target compound is expected to significantly influence the dihedral angle between the two phenyl rings, a critical parameter for its biological activity.

Biological Investigations and Mechanistic Elucidation in Preclinical Research Models

In Vitro Biological Activity Profiling of the Chemical Compound and Analogues

The in vitro biological activity of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid and its structural analogues has been primarily explored through enzyme inhibition assays and, by extension, cell-based functional assays. The available preclinical data focuses significantly on the compound's interaction with specific enzymes implicated in cancer pathology, while investigations into other biological targets remain limited.

Research into the enzyme inhibitory potential of this class of compounds has centered on the aldo-keto reductase family, particularly the AKR1C3 isoform, which is a key target in castration-resistant prostate cancer (CRPC).

Aldo-Keto Reductase 1C3 (AKR1C3): The AKR1C3 enzyme is crucial for the intratumoral biosynthesis of potent androgens like testosterone and 5α-dihydrotestosterone, which drive the proliferation of prostate cancer cells. upenn.edunih.gov Therefore, selective inhibitors of AKR1C3 are sought as potential therapeutics for CRPC. upenn.edunih.gov It is critical that these inhibitors demonstrate selectivity for AKR1C3 over the highly related AKR1C1 and AKR1C2 isoforms, as the latter are involved in the beneficial inactivation of 5α-dihydrotestosterone. upenn.edunih.gov

While direct inhibitory data for this compound is not available, extensive structure-activity relationship (SAR) studies have been conducted on closely related isomers and analogues. N-phenylanthranilic acids, such as flufenamic acid, are known to be potent but non-selective AKR1C3 inhibitors. upenn.edunih.gov Systematic modification of this scaffold has revealed key structural features for potency and selectivity. SAR studies have shown that a meta-positioning of the carboxylic acid relative to the bridging amine on the benzoic acid ring confers significant selectivity for AKR1C3 over AKR1C2, without compromising inhibitory potency. upenn.edunih.govnih.gov Furthermore, the presence of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, on the second phenyl ring is optimal for strong AKR1C3 inhibition. upenn.edunih.gov

A key structural isomer, 4-Methoxy-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid , was synthesized and evaluated for its inhibitory activity against AKR1C3 and AKR1C2. This analogue demonstrated potent and selective inhibition of AKR1C3. upenn.edu The presence of the methoxy (B1213986) group on the benzoic acid ring did not diminish its potent inhibitory effect on AKR1C3. upenn.edu

| Compound | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity Ratio (IC50 AKR1C2:AKR1C3) | Reference |

|---|---|---|---|---|

| 4-Methoxy-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid | 60 | 220 | ~3.7 | upenn.edu |

ERAP2, DHFR, and Cathepsin S: A review of the scientific literature did not yield studies investigating the inhibitory activity of this compound or its close structural analogues against Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), Dihydrofolate Reductase (DHFR), or Cathepsin S.

There is currently no published data available from preclinical research models detailing the interaction of this compound or its analogues with G-protein coupled receptors (GPCRs) or the Retinoid-related orphan receptor gamma t (RORγt).

Direct studies on the antiproliferative effects of this compound have not been reported. However, based on the potent and selective AKR1C3 inhibitory activity of its structural isomers, antiproliferative activity can be inferred in cancer models where AKR1C3 is a known disease driver. upenn.edu Inhibition of AKR1C3 blocks the production of androgens that stimulate the androgen receptor (AR), thereby preventing cancer cell proliferation. upenn.edu

Studies on other selective N-phenyl benzoic acid-based AKR1C3 inhibitors have demonstrated clear antiproliferative effects in relevant cancer cell lines.

Lead compounds from SAR studies effectively blocked the AKR1C3-mediated production of testosterone in LNCaP-AKR1C3 prostate cancer cells. upenn.edu

In cell-based assays using the AKR1C3-expressing 22RV1 prostate cancer cell line, selective inhibitors reduced cell proliferation and the production of prostate-specific antigen (PSA).

An AKR1C3 inhibitor prodrug demonstrated a dose-dependent reduction in tumor volume in a 22Rv1 prostate cancer xenograft model, confirming the in vivo efficacy of targeting this enzyme. nih.gov

Given the potent AKR1C3 inhibition by a close analogue, it is highly probable that this compound would exhibit similar antiproliferative effects in androgen-dependent prostate cancer cells that overexpress AKR1C3.

No specific data regarding the antimicrobial activity of this compound against bacterial or fungal strains were identified in the reviewed literature. While studies have been conducted on other benzoic acid derivatives containing trifluoromethylphenyl or methoxyphenyl groups, the significant structural differences preclude any direct extrapolation of their antimicrobial profiles to the subject compound. nih.govmdpi.comnih.govresearchgate.net

Cell-Based Assays for Specific Biological Responses

Other Investigated Biological Activities (e.g., anti-inflammatory, analgesic, antidiabetic, antiviral)

Extensive searches of publicly available scientific literature did not yield specific studies investigating the anti-inflammatory, analgesic, antidiabetic, or antiviral activities of this compound. While various other benzoic acid derivatives have been evaluated for such properties, no data pertaining to the specific compound of interest could be retrieved. For instance, studies on related but structurally distinct molecules like 2-methoxy-4-vinylphenol have indicated anti-inflammatory effects, and other benzoic acid derivatives have been explored for antiviral and antidiabetic potential. However, these findings are not directly applicable to this compound.

Molecular Mechanisms of Action and Target Elucidation

Investigation of Binding Modes and Critical Residue Interactions

There is no available information from preclinical research models detailing the investigation of binding modes or critical residue interactions for this compound with any biological target.

Elucidation of Downstream Signaling Pathways and Cellular Responses

No studies were found that elucidate the downstream signaling pathways or cellular responses affected by this compound.

Studies on Allosteric and Orthosteric Modulators

Information regarding studies on this compound acting as either an allosteric or orthosteric modulator is not available in the current body of scientific literature.

Enzymatic Biotransformation and Demethylation Studies

There are no published studies on the enzymatic biotransformation or demethylation of this compound in preclinical models.

Preclinical In Vivo Studies in Research Models

A comprehensive search for preclinical in vivo studies of this compound in research models did not yield any results. Therefore, no data on its effects in living organisms from a preclinical research context can be provided.

Investigation of Specific Biological Effects in Animal Models (e.g., Insect Growth Regulation in Culex quinquefasciatus)

There is no available data from preclinical animal models detailing the effects of this compound on the growth and development of the mosquito species Culex quinquefasciatus.

Exploratory Studies in Disease Models (e.g., Fibrosis Models) for Mechanistic Insights

There are no exploratory studies in the accessible literature that investigate the role or mechanism of action of this compound in preclinical models of fibrosis.

Computational and Chemoinformatics Approaches in Compound Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function, often represented as binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

These examples demonstrate how docking could be applied to 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid to screen for potential protein targets and predict its binding mode and affinity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability, conformational changes, and the persistence of key interactions. researchgate.netnih.gov An MD simulation would typically follow a docking study to validate the stability of the predicted binding pose. By simulating the movements of atoms and molecules, MD can confirm whether the crucial hydrogen bonds and hydrophobic interactions identified in docking are maintained in a more realistic, dynamic environment. nih.gov For a docked complex of this compound, an MD simulation could assess the root mean square deviation (RMSD) of the ligand to determine if it remains stably bound within the active site.

Table 1: Illustrative Molecular Docking Data for Structurally Related Compounds This table presents data from studies on analogous compounds to demonstrate the application and output of molecular docking.

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron Variant (8BEC) | -7.6 | π-donor hydrogen bonds nih.gov |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (6COX) | -8.18 | Not specified fip.orgfip.org |

| Vanillin (B372448) | COX-2 (6COX) | -4.96 | Not specified fip.orgfip.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating physicochemical properties or structural features (descriptors) with activity, a QSAR model can predict the activity of new, unsynthesized compounds and guide the optimization of lead molecules. medcraveonline.comwalshmedicalmedia.com

No specific QSAR models for this compound were found in the reviewed literature. However, the methodology is well-established for related classes of compounds. For example, QSAR studies have been successfully performed on series of biphenyl (B1667301) carboxamide analogs and benzoylaminobenzoic acid derivatives to understand the structural requirements for their anti-inflammatory and antibacterial activities, respectively. nih.govmedcraveonline.com

In a typical QSAR study, various descriptors are calculated for a set of molecules with known activities. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Electronic descriptors: Related to the distribution of electrons (e.g., HOMO/LUMO energies). chitkara.edu.in

Steric descriptors: Related to the volume and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP).

A statistical method, such as multiple linear regression, is then used to generate an equation that best correlates these descriptors with the biological activity. medcraveonline.com A study on biphenyl carboxamide analogs as anti-inflammatory agents yielded a statistically significant model with a squared correlation coefficient (R²) of 0.800, indicating a strong correlation between the selected descriptors and the observed activity. medcraveonline.com

Table 2: Example of a 2D-QSAR Model for Anti-Inflammatory Biphenyl Carboxamide Analogs This table illustrates a sample QSAR equation and its statistical parameters from a study on related compounds.

| QSAR Model Parameters | |

|---|---|

| Model Equation | log(BA) = 0.255(±0.08) * KierFlex* + 0.053(±0.01) * Jurs.RPCG* - 0.725 |

| Statistical Parameter | Value |

| N (Number of Compounds) | 20 (Training Set) |

| R² (Squared Correlation Coefficient) | 0.800 |

| Predicted R² | 0.7217 |

| F-statistic | 34.02 |

Adapted from a study by Kumar et al. (2023). Descriptors relate to molecular flexibility (KierFlex) and partial charge distribution (Jurs.RPCG). BA stands for Biological Activity. medcraveonline.com

For this compound, a QSAR study would involve synthesizing a series of analogs with variations in substituents and positions, testing their biological activity against a specific target, and then developing a model to guide the design of more potent derivatives.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico or virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process is often followed by the design of a virtual library—a collection of related, but unsynthesized, compounds—to explore the structure-activity relationship around a promising hit.

The process for this compound would typically involve:

Target-Based Virtual Screening: If a biological target is known or has been identified through methods like molecular docking, its 3D structure is used to screen compound libraries. Ligand-based methods can also be used if active molecules are known but the target structure is not.

Library Screening: Large databases like ZINC15 or commercial collections are computationally screened to find molecules with shapes and chemical properties complementary to the target's binding site. rsc.org

Hit Identification: Compounds with the best docking scores or similarity to known actives are selected as "hits" for further investigation.

Following the identification of a hit, a virtual library can be designed around its core structure, known as a scaffold. For this compound, the biphenyl carboxylic acid framework would serve as the scaffold. A virtual library would be created by enumerating various chemical modifications, such as:

Altering the substituents on either phenyl ring.

Changing the position of the methoxy (B1213986) or trifluoromethyl groups.

Replacing the carboxylic acid with bioisosteres.

A study on biphenyl carboxylic acids as anticancer agents involved synthesizing a small library of molecules based on this scaffold and testing them against breast cancer cell lines. ajgreenchem.com This type of focused library allows for systematic exploration of how different functional groups impact activity. ajgreenchem.com

Cheminformatics Analysis of Chemical Space and Scaffold Hopping

Cheminformatics involves the use of computational methods to analyze chemical data, helping researchers understand the diversity and properties of collections of molecules. For a compound like this compound, cheminformatics can be used to analyze its core structure, or scaffold, in the context of known bioactive molecules. The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for multiple biological targets. nih.govopenochem.orgacs.org Cheminformatics tools can map the "chemical space" occupied by biphenyl derivatives to identify areas that are well-explored versus those that offer opportunities for novel designs. chemrxiv.org

Scaffold hopping is a drug design strategy that aims to identify new, structurally different core scaffolds that can maintain the same biological activity as a known active compound. uniroma1.itslideshare.net This is often done to improve properties like metabolic stability, solubility, or to escape existing patent claims. nih.govresearchgate.net

For this compound, a scaffold hopping approach might involve replacing the biphenyl core with a different chemical framework that can still orient the key functional groups (methoxy, trifluoromethyl, carboxylic acid) in a similar 3D arrangement.

Table 3: Examples of Scaffold Hopping Strategies This table provides conceptual examples of how scaffold hopping could be applied, drawing from common strategies in medicinal chemistry.

| Original Scaffold | Potential Hopped Scaffold | Rationale |

|---|---|---|

| Biphenyl | Phenyl-Pyridine | Introduce a nitrogen atom to modulate properties like solubility and metabolic stability. nih.gov |

| Biphenyl | Diaryl-pyrazine | Replace a five-membered ring in a known inhibitor with a six-membered pyrazine (B50134) ring to explore new interactions. researchgate.net |

| Aromatic Amide | 1,2,4-Oxadiazole | Use a bioisosteric replacement for an amide bond to improve pharmacokinetic properties. mdpi.com |

These chemoinformatic strategies are crucial for innovating beyond existing chemical matter and discovering next-generation compounds with improved drug-like properties.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques in Mechanistic Studies

Spectroscopic methods are fundamental in the verification of the chemical structure of newly synthesized molecules like "2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid". Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and are indispensable for confirming the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the structure of organic molecules. For a compound with the complexity of "this compound," these techniques would confirm the presence and connectivity of the various functional groups and aromatic systems. While specific spectral data for the target compound is not publicly available, the expected shifts can be inferred from analogous structures such as 2-methoxybenzoic acid and 4-methoxybenzoic acid. nih.govhmdb.cachegg.comchemicalbook.com

¹H NMR Spectroscopy would reveal distinct signals for the methoxy (B1213986) group protons, as well as the protons on the two aromatic rings. The coupling patterns between adjacent protons would help to establish their relative positions.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal, including the carbons of the carboxylic acid, the methoxy group, the trifluoromethyl group, and the aromatic rings.

Interactive Data Table: Representative ¹H NMR Spectral Data for Analogous Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Methoxybenzoic acid | D₂O | ~7.5-7.8 | m | Aromatic protons |

| ~7.0-7.2 | m | Aromatic protons | ||

| ~3.9 | s | -OCH₃ | ||

| 4-Methoxybenzoic acid | DMSO-d₆ | 12.7 | br s | -COOH |

| 7.93 | d | Aromatic protons | ||

| 7.03 | d | Aromatic protons | ||

| 3.84 | s | -OCH₃ |

Note: This data is for illustrative purposes based on known spectra of similar compounds and predicted values. hmdb.cachemicalbook.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The fragmentation pattern in the mass spectrum would show characteristic losses of functional groups, such as the carboxylic acid group (-COOH) and the methoxy group (-OCH₃), which aids in structural confirmation. rsc.orgyoutube.com The mass spectrum of a related biaryl compound, biphenyl-4-carboxylic acid, shows a prominent molecular ion peak, which is also expected for the target molecule. nist.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 311.0631 | Molecular ion (protonated) |

| [M-H]⁻ | 309.0482 | Molecular ion (deprotonated) |

| [M-COOH]⁺ | 265.0732 | Fragment after loss of carboxylic acid group |

Note: These are theoretical values calculated based on the chemical formula C₁₅H₁₁F₃O₃.

X-ray Crystallography and Structural Biology for Ligand-Protein Complexes

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for unambiguously confirming the structure of a molecule like "this compound." Furthermore, when this compound is co-crystallized with its biological target, such as an enzyme, X-ray crystallography can provide a detailed atomic-level view of the ligand-protein interactions.

While a crystal structure for "this compound" is not publicly available, the crystal structure of a closely related compound, 2-(Trifluoromethyl)benzoic acid, has been determined. nih.govamanote.comnih.gov This structure reveals that the carboxylic acid group is tilted with respect to the plane of the aromatic ring. nih.gov In the crystal, molecules form dimers through hydrogen bonding between their carboxylic acid groups. nih.gov Similar intermolecular interactions would be expected in the crystal lattice of "this compound."

In the context of structural biology, if "this compound" were identified as an inhibitor of a particular enzyme, co-crystallization studies would be pursued. For instance, studies on 2,5-substituted benzoic acid inhibitors of the anti-apoptotic Mcl-1 protein have utilized X-ray crystallography to reveal how these molecules bind to the protein's active site. nih.gov Such studies show a key hydrogen bond between the carboxyl group of the benzoic acid and an arginine residue (Arg263) in the protein. nih.gov This type of detailed structural information is critical for structure-based drug design, allowing for the optimization of the inhibitor's potency and selectivity. acs.org

Interactive Data Table: Crystallographic Data for the Analogous Compound 2-(Trifluoromethyl)benzoic acid

| Parameter | Value |

| Chemical Formula | C₈H₅F₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8816 |

| b (Å) | 20.6948 |

| c (Å) | 7.9697 |

| β (°) | 109.544 |

| Volume (ų) | 758.74 |

Source: Cambridge Crystallographic Data Centre, based on published data. nih.gov

Advanced Chromatographic Techniques in Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and analytical assessment of compounds like "this compound." thermofisher.com Given the potential for impurities to arise during a multi-step synthesis, HPLC is crucial for isolating the target compound to a high degree of purity, which is a prerequisite for accurate biological testing.

A typical HPLC method for the analysis and purification of substituted benzoic acids would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a gradient elution to achieve optimal separation. nih.govcolab.wsresearchgate.netresearchgate.net The purity of the collected fractions would be assessed by re-injecting a small sample into the HPLC system and observing a single peak. The identity of the peak corresponding to "this compound" would be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govresearchgate.net

Interactive Data Table: Representative HPLC Method Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This is a general method and would require optimization for the specific compound. nih.govcolab.wsresearchgate.netresearchgate.net

Isotopic Labeling Strategies for Metabolic Pathway Tracing and Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. escholarship.org By replacing one or more atoms in "this compound" with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the compound can be tracked as it is metabolized. nih.govnih.govresearchgate.netfrontiersin.org

For example, a deuterated version of "this compound" could be synthesized and administered to an in vitro or in vivo model. nih.gov Samples taken over time could then be analyzed by mass spectrometry or NMR spectroscopy to identify and quantify the parent compound and its metabolites. This approach can reveal key metabolic pathways, such as hydroxylation, demethylation, or conjugation reactions. nih.govnih.gov Understanding the metabolic stability and the nature of the metabolites is a critical step in the development of any potential therapeutic agent.

High-Throughput Screening (HTS) in the Identification of Biologically Active Compounds

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. researchgate.netnih.govbellbrooklabs.com If "this compound" were part of a larger chemical library, HTS could be used to identify its potential as an inhibitor or activator of a particular enzyme or receptor. researchgate.netnih.gov

HTS assays are typically performed in microtiter plates and are designed to produce a measurable signal (e.g., fluorescence, absorbance) that is indicative of the compound's activity. researchgate.net For example, if the target were a specific enzyme, the assay would measure the rate of the enzymatic reaction in the presence and absence of the test compounds. bellbrooklabs.com A compound like "this compound" that significantly alters the reaction rate would be identified as a "hit." These hits are then subjected to further rounds of testing to confirm their activity and determine their potency.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research information is publicly available for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing its future research directions, including the identification of novel biological targets, integration with emerging chemical biology technologies, development of sustainable synthetic routes, challenges in specificity and selectivity, or its contribution to fundamental biological understanding.

The search results consistently identified related but structurally distinct compounds, most notably "2-methoxy-4-(trifluoromethyl)benzoic acid." However, per the strict requirement to focus solely on this compound, the findings for these related molecules cannot be attributed to the subject compound.

The absence of public data suggests that this compound may be a novel compound that has not yet been the subject of published research, a proprietary molecule, or a compound that has not been synthesized or studied in the contexts required by the requested article outline. Without any foundational research on its synthesis, biological activity, or mechanism of action, any discussion of its future research perspectives would be purely speculative and scientifically unfounded.

Therefore, no information can be provided for the following requested sections:

Future Directions and Research Perspectives

Contribution of the Chemical Compound to Fundamental Biological Understanding and Tool Development

Additionally, as no compounds were discussed in the article, the requested table of compound names is not applicable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-4-(2-trifluoromethylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis typically involves coupling a methoxy-substituted benzoic acid precursor with a trifluoromethylphenyl moiety. Key steps may include Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, followed by hydrolysis or deprotection of ester groups. Reaction temperature (e.g., 45–50°C) and catalyst choice (e.g., palladium-based catalysts) critically impact yield and purity .

- Example : Analogous procedures for triazine derivatives (e.g., tert-butyl aminobenzoate intermediates) demonstrate that prolonged heating (>1 hour) at 45°C can achieve near-quantitative yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC : For purity assessment (≥98% purity is typical for research-grade material) .

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at C2, trifluoromethylphenyl at C4) .

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous compounds show mp ranges of 180–220°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in H NMR shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or rotameric equilibria in flexible substituents. For example, methoxy and trifluoromethyl groups can cause unexpected splitting in aromatic proton signals .

- Resolution : Use 2D NMR (e.g., COSY, NOESY) to assign overlapping peaks and computational modeling (DFT) to predict chemical shifts .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance at the benzoic acid core while stabilizing intermediates in cross-coupling reactions. This is evidenced by comparative studies on trifluoromethyl-substituted aromatics .

- Experimental Design : Perform Hammett analysis or cyclic voltammetry to quantify electronic effects .

Q. What are the stability considerations for this compound under varying storage conditions?

- Data-Driven Guidelines :

- Storage : Ambient temperatures in inert atmospheres (Ar/N) prevent degradation of acid groups. Avoid prolonged exposure to light due to potential photolytic cleavage of the methoxy group .

- Degradation Pathways : Hydrolysis of ester precursors (if present) or decarboxylation under acidic/basic conditions .

Biological and Functional Studies

Q. How can researchers assess the biological activity of this compound, particularly in enzyme inhibition assays?

- Protocol :

Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, kinases), as the trifluoromethylphenyl group enhances lipophilic interactions .

Assay Design : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure binding constants (K) and IC values .

- Troubleshooting : Account for solubility issues by using DMSO co-solvents (<1% v/v) to avoid denaturation .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.